molecular formula C14H21NO B8660095 4-(2-Isopropoxyphenyl)piperidine

4-(2-Isopropoxyphenyl)piperidine

Cat. No. B8660095
M. Wt: 219.32 g/mol
InChI Key: AOLUCIWIXNUYDZ-UHFFFAOYSA-N
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Patent
US06514993B1

Procedure details

To a solution of 1-(tert-Butyloxycarbonyl)-4-(2-hydroxyphenyl)piperidine 5a (5 g) in dry THF (100 ml) was added potassium tert-butoxide (2.2 g). After stirring for 5 minutes 2-iodopropane (9 g) was added and the mixture was refluxed for 3 hours. Additionally 1.1 g of potassium tert-butoxide was added and reflux was continued overnight. After cooling to room temperature inorganic salts were filtered off and the solvents evaporated in vacuo. The remaining oil was purified by filtering through silica gel (eluted with a 7:3 mixture of heptane and ethyl acetate). Yield: 4.5 g of 1-(tert-butyloxycarbonyl)-4-[2-(2-propyloxy)phenyl]piperidine all of which was dissolved in a mixture of dichloromethane (90 ml) and trifluoroacetic acid (40 ml). After stirring for one hour at room temperature all volatile material was evaporated in vacuo. To the remaining oil was added ethyl acetate (200 ml) and water (200 ml). pH was adjusted to >10 by addition of diluted aqueous NH4OH. The organic phase was separated and washed with brine (2×50 ml). Work-up of the organic phase as above yielded 2.6 g of 4-[2-(2-propyloxy)phenyl]piperidine. A mixture of the thus isolated 1-unsubstituted piperidine (2.5 g), 1-(4-chloro-1-butyl)-3-(4-fluorophenyl)-2-imidazolidinone 2a (3.0 g), potassium carbonate (1.6 g), and potassium iodide (0.5 g) in MIBK (50 ml) was refluxed overnight. Inorganic salts were filtered off and MIBK evaporated in vacuo. The remaining crude product was purified by column chromatography on silica gel (eluted with 4% triethylamine in ethyl acetate). Pure title compound 6a crystallized from ethyl acetate. Yield: 2.6 g, mp: 130-131° C. 1H NMR (CDCl3) δ 1.45 (d, 6H); 1.60 (t, 4H); 1.70-1.90 (m, 4H); 2.00-2.15 (m, 2H); 2.40 (t, 2H); 2.90-3.05 (m, 3H); 3.35 (t, 2H); 3.45 (t, 2H); 3.75 (t, 2H); 4.55 (h, 2H); 6.80-6.90 (m, 2H); 7.00 (t, 2H); 7.10 (dt, 1H); 7.15 (dd, 1H); 7.50 (dd, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[OH:20])[CH2:10][CH2:9]1)=O)(C)(C)C.[CH3:21][C:22](C)([O-])[CH3:23].[K+].IC(C)C>C1COCC1>[CH3:21][CH:22]([O:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)[CH3:23] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=C(C=CC=C1)O
Name
Quantity
2.2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
IC(C)C
Step Three
Name
Quantity
1.1 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for one hour at room temperature all volatile material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
FILTRATION
Type
FILTRATION
Details
were filtered off
CUSTOM
Type
CUSTOM
Details
the solvents evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The remaining oil was purified
FILTRATION
Type
FILTRATION
Details
by filtering through silica gel (
WASH
Type
WASH
Details
eluted with a 7:3 mixture of heptane and ethyl acetate)
DISSOLUTION
Type
DISSOLUTION
Details
Yield: 4.5 g of 1-(tert-butyloxycarbonyl)-4-[2-(2-propyloxy)phenyl]piperidine all of which was dissolved in a mixture of dichloromethane (90 ml) and trifluoroacetic acid (40 ml)
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
ADDITION
Type
ADDITION
Details
To the remaining oil was added ethyl acetate (200 ml) and water (200 ml)
ADDITION
Type
ADDITION
Details
pH was adjusted to >10 by addition of diluted aqueous NH4OH
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with brine (2×50 ml)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C)OC1=C(C=CC=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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